molecular formula C19H13N3O5S2 B11652615 4-hydroxy-3-methoxy-N-[(5E)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 301227-53-2

4-hydroxy-3-methoxy-N-[(5E)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B11652615
CAS No.: 301227-53-2
M. Wt: 427.5 g/mol
InChI Key: OGDABZIMXIYUMA-UHFFFAOYSA-N
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Description

4-hydroxy-3-methoxy-N-[(5E)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that features a combination of benzamide, indole, and thiazolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-methoxy-N-[(5E)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide typically involves multi-step organic reactions

    Thiazolidine Ring Formation: The thiazolidine ring can be synthesized by reacting a suitable thiol with a carbonyl compound under acidic conditions.

    Indole Introduction: The indole moiety can be introduced through a condensation reaction involving an indole derivative and an aldehyde or ketone.

    Benzamide Attachment: The final step involves the coupling of the synthesized thiazolidine-indole intermediate with 4-hydroxy-3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-methoxy-N-[(5E)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

4-hydroxy-3-methoxy-N-[(5E)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Materials Science: Its ability to form stable crystals and its potential nonlinear optical properties make it useful in the development of advanced materials for electronics and photonics.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methoxy-N-[(5E)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, potentially inhibiting or activating them. The thiazolidine ring may also play a role in modulating the compound’s biological activity by interacting with thiol-containing proteins.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxybenzaldehyde: A simpler compound with similar functional groups but lacking the indole and thiazolidine moieties.

    Indole-3-carboxaldehyde: Contains the indole moiety but lacks the benzamide and thiazolidine components.

    Thiazolidine-2,4-dione: Contains the thiazolidine ring but lacks the indole and benzamide groups.

Uniqueness

4-hydroxy-3-methoxy-N-[(5E)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is unique due to its combination of three distinct moieties: benzamide, indole, and thiazolidine. This unique structure imparts a range of chemical and biological properties that are not found in simpler compounds.

Properties

CAS No.

301227-53-2

Molecular Formula

C19H13N3O5S2

Molecular Weight

427.5 g/mol

IUPAC Name

4-hydroxy-N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]-3-methoxybenzamide

InChI

InChI=1S/C19H13N3O5S2/c1-27-13-8-9(6-7-12(13)23)16(24)21-22-18(26)15(29-19(22)28)14-10-4-2-3-5-11(10)20-17(14)25/h2-8,23,26H,1H3,(H,21,24)

InChI Key

OGDABZIMXIYUMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O)O

solubility

26.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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